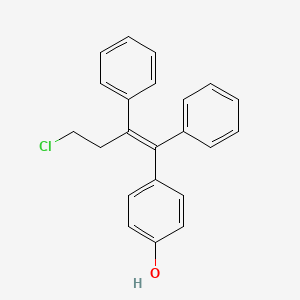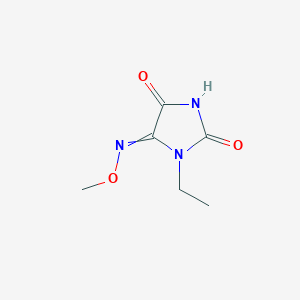
Cortisone Sodium Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisone Sodium Succinate, also known as Hydrocortisone Sodium Succinate, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat various conditions such as severe allergic reactions, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases .
Molecular Structure Analysis
The molecular formula of Cortisone Sodium Succinate is C25H31NaO8 . Its molecular weight is 482.5 g/mol . The compound has a complex structure with several functional groups, including a corticosteroid ester .Chemical Reactions Analysis
The chemical reactions involving Cortisone Sodium Succinate are complex and often involve other compounds. For example, one study discusses an irreversible consecutive first-order reaction using Hydrocortisone Sodium Succinate as a model .Physical And Chemical Properties Analysis
Cortisone Sodium Succinate has a molecular weight of 482.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 . Its exact mass is 482.19166222 g/mol .Scientific Research Applications
Treatment of Severe Allergic Reactions
Cortisone Sodium Succinate is often used to treat severe allergic reactions . It helps to reduce inflammation and suppress the immune response, thereby alleviating symptoms associated with severe allergies.
Dermatologic Diseases
This compound is also used in the treatment of various skin diseases . It can help to reduce inflammation and itching associated with conditions such as eczema and psoriasis.
Endocrine Disorders
Cortisone Sodium Succinate plays a crucial role in the management of endocrine disorders . It is used to treat conditions such as adrenal insufficiency, where the body does not produce enough of certain hormones.
Gastrointestinal Diseases
In the field of gastroenterology, Cortisone Sodium Succinate is used to manage inflammatory bowel diseases . It helps to reduce inflammation in the digestive tract, providing relief from symptoms.
Buccal Inflammatory Injuries
Research has shown that Cortisone Sodium Succinate can be used in the local treatment for buccal inflammatory injuries such as aphthous wounds . A high amount of the drug can be delivered at the target site, reducing or avoiding steroidal adverse effects seen by systemic administration routes .
Stability in Infusion Solutions
A study aimed to determine the in-use stability of hydrocortisone sodium succinate (HSS) infusion solutions . The results showed that HSS infusion solutions are physically and chemically stable for at least 6 hours if stored below 30 °C . This is particularly important in hospital intensive care units where HSS is used as a continuous infusion .
Safety And Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cortisone Sodium Succinate involves the conversion of cortisone to cortisone acetate, followed by the reaction of cortisone acetate with succinic anhydride to form Cortisone Sodium Succinate.", "Starting Materials": [ "Cortisone", "Acetic anhydride", "Succinic anhydride", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Cortisone is reacted with acetic anhydride in the presence of sodium hydroxide to form cortisone acetate.", "Cortisone acetate is then reacted with succinic anhydride in the presence of sodium hydroxide to form Cortisone Sodium Succinate.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization from methanol." ] } | |
CAS RN |
7415-42-1 |
Product Name |
Cortisone Sodium Succinate |
Molecular Formula |
C₂₅H₃₁NaO₈ |
Molecular Weight |
482.5 |
synonyms |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
Origin of Product |
United States |
Q & A
Q1: Can Hydrocortisone Sodium Succinate be administered intravenously alongside Mitomycin C for cancer treatment?
A1: Yes, the research indicates that Hydrocortisone Sodium Succinate exhibits prolonged stability when mixed with Mitomycin C in a clinical setting. The study demonstrated that there was more than 90% of both drugs remaining after 7 days of storage together []. This suggests that short-term co-administration of these drugs in infusion fluids is feasible.
Q2: Does the presence of Hydrocortisone Sodium Succinate impact the stability of Mitomycin C in solution?
A2: The study found that Hydrocortisone Sodium Succinate did not significantly impact the stability of Mitomycin C in solution. The concentration of Mitomycin C remained above 90% for a prolonged period when mixed with Hydrocortisone Sodium Succinate []. This indicates good compatibility between the two drugs, supporting their combined use in clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




